molecular formula C15H15NO6S B14381288 3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate CAS No. 88683-56-1

3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate

Cat. No.: B14381288
CAS No.: 88683-56-1
M. Wt: 337.3 g/mol
InChI Key: JXKWFJJECXWTON-UHFFFAOYSA-N
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Description

3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate is an organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate typically involves the reaction of phthalic anhydride with appropriate thiol and alcohol derivatives under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity.

Properties

CAS No.

88683-56-1

Molecular Formula

C15H15NO6S

Molecular Weight

337.3 g/mol

IUPAC Name

[2-acetyloxy-3-(1,3-dioxoisoindol-2-yl)sulfanylpropyl] acetate

InChI

InChI=1S/C15H15NO6S/c1-9(17)21-7-11(22-10(2)18)8-23-16-14(19)12-5-3-4-6-13(12)15(16)20/h3-6,11H,7-8H2,1-2H3

InChI Key

JXKWFJJECXWTON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CSN1C(=O)C2=CC=CC=C2C1=O)OC(=O)C

Origin of Product

United States

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